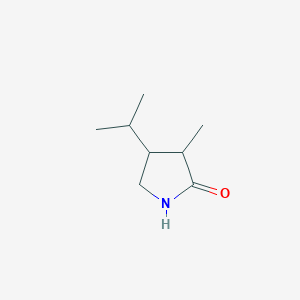

3-甲基-4-(异丙基)吡咯啉-2-酮, 两对映异构体混合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” is a pyrrolidine derivative . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 141.21 .

Synthesis Analysis

Pyrrolidines can be synthesized through a variety of methods. One method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for the compound is 1S/C8H15NO/c1-5(2)7-4-9-8(10)6(7)3/h5-7H,4H2,1-3H3, (H,9,10) .Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Further modifications can be made to investigate how the chiral moiety influences kinase inhibition .Physical And Chemical Properties Analysis

The compound “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” is a powder with a molecular weight of 141.21 .科学研究应用

Drug Discovery

The pyrrolidine ring, which is a part of the “3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . These compounds have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Antidepressant Synthesis

The synthesis of antidepressant molecules is another important field of medicinal chemistry where “3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers” could potentially be used . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Development of Novel Dual- or Multi-target Antidepressants

A significant area of study in the discipline is the development of novel dual- or multi-target antidepressants . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Asymmetric Reductive Coupling

Asymmetric reductive coupling of benzaldehyde with nitrone 1 gave the product 2 as the key diastereomer 11/1 dr with 94% enantiomeric excess (ee) . Additionally, ®-methamphetamine hydrochloride 3 was produced by dehydroxylating vicinal hydroxyamino alcohol 2 in an aq. HCl at moderate Pd/C-catalyzed hydrogenolysis .

Crystal Structures and Spectroscopic Studies

The compound could potentially be used in crystal structures and spectroscopic studies . However, more research is needed in this area to fully understand its potential applications.

安全和危害

未来方向

属性

IUPAC Name |

3-methyl-4-propan-2-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-5(2)7-4-9-8(10)6(7)3/h5-7H,4H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHPPVHKXVSQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CNC1=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(propan-2-yl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2676247.png)

![4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2676254.png)

![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2676259.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylate](/img/structure/B2676261.png)